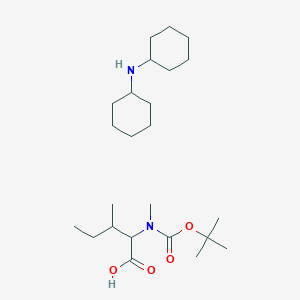
N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT is a chemical compound with the molecular formula C24H46N2O4 and a molecular weight of 426.63 g/mol . It is a derivative of isoleucine, an essential amino acid, and is commonly used in peptide synthesis and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT typically involves the protection of the amino group of L-isoleucine with a tert-butoxycarbonyl (BOC) group. This is followed by methylation of the alpha position and subsequent formation of the dicyclohexylammonium salt. The reaction conditions often include the use of basic catalysts and solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original amino acid form.
Substitution: The BOC group can be substituted with other protecting groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection, hydrogen gas for reduction, and various acids and bases for substitution reactions. The conditions typically involve room temperature reactions with specific catalysts to ensure high efficiency .
Major Products Formed
The major products formed from these reactions include deprotected amino acids, methylated derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor in organic synthesis.
Biology: Employed in the study of protein structure and function due to its role in peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT involves its role as a protecting group in peptide synthesis. The BOC group protects the amino group during chemical reactions, preventing unwanted side reactions. The dicyclohexylammonium salt form enhances its solubility and stability, making it easier to handle in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
N-BOC-L-ISOLEUCINE: Similar in structure but lacks the methylation at the alpha position.
N-BOC-L-VALINE: Another amino acid derivative used in peptide synthesis.
N-BOC-L-LEUCINE: Similar protecting group but different amino acid backbone.
Uniqueness
N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT is unique due to its specific methylation at the alpha position, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable compound for creating specific peptide sequences and studying protein interactions .
Properties
Molecular Formula |
C24H46N2O4 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H23NO4.C12H23N/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,7H2,1-6H3,(H,14,15);11-13H,1-10H2 |
InChI Key |
WGAXOUAOQSDMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















